Cas no 2228299-01-0 (3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine)

3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine is a fluorinated pyridine derivative featuring a propargyl substituent at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in click chemistry applications via the alkyne functional group. The presence of fluorine atoms at the 3- and 5-positions enhances its electron-withdrawing properties, making it a valuable intermediate for the synthesis of heterocyclic compounds. Its structural framework allows for further functionalization, enabling the development of targeted molecules with potential biological activity. The compound is typically handled under inert conditions due to the reactivity of the alkyne moiety. High purity grades are available for precision applications.
3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine structure
2228299-01-0 structure
Product Name:3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine
CAS No:2228299-01-0
MF:C8H5F2N
MW:153.128808736801
CID:5757009
PubChem ID:165609775
Update Time:2025-11-02

3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2228299-01-0
    • 3,5-difluoro-4-(prop-2-yn-1-yl)pyridine
    • EN300-1761235
    • 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine
    • Inchi: 1S/C8H5F2N/c1-2-3-6-7(9)4-11-5-8(6)10/h1,4-5H,3H2
    • InChI Key: GDBAHWBOTMSPDA-UHFFFAOYSA-N
    • SMILES: FC1C=NC=C(C=1CC#C)F

Computed Properties

  • Exact Mass: 153.03900549g/mol
  • Monoisotopic Mass: 153.03900549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 12.9Ų

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3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine Related Literature

Additional information on 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine

3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine (CAS No. 2228299-01-0): A Versatile Fluorinated Pyridine Derivative

3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine (CAS No. 2228299-01-0) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of fluorinated heterocycles, which are known for their unique electronic properties and bioactivity. The presence of both fluorine atoms and a propargyl group in its structure makes it a valuable building block for drug discovery and material science applications.

The molecular structure of 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine features a pyridine core with fluorine substituents at the 3 and 5 positions, along with a prop-2-yn-1-yl group at the 4 position. This combination of functional groups contributes to its high reactivity and potential as an intermediate in organic synthesis. Researchers have explored its use in click chemistry reactions, particularly in the development of novel pharmaceutical compounds and advanced materials.

Recent studies highlight the growing demand for fluorinated pyridine derivatives in medicinal chemistry. The compound's ability to participate in Huisgen cycloaddition reactions (a type of click chemistry) makes it particularly valuable for creating complex molecular architectures. This property aligns with current trends in drug discovery, where researchers seek efficient methods to build diverse molecular libraries for screening.

In the field of agrochemicals, 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine has shown promise as a precursor for developing new crop protection agents. The fluorine atoms in its structure can enhance the biological activity and environmental stability of resulting compounds, addressing the agricultural industry's need for more effective and sustainable solutions. This application has become particularly relevant as the world faces challenges in food security and sustainable agriculture.

The synthesis of 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound and verifying its structural integrity. These quality control measures are crucial for researchers who require high-purity building blocks for their synthetic work.

From a commercial perspective, the market for fluorinated building blocks like 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine has been expanding steadily. Pharmaceutical companies and research institutions are increasingly investing in fluorinated compounds due to their potential in addressing unmet medical needs. The compound's versatility also makes it attractive for applications in material science, particularly in the development of advanced polymers and electronic materials.

Storage and handling of 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine require standard laboratory precautions. While not classified as highly hazardous, proper storage conditions (typically cool and dry environments) help maintain its stability over time. Researchers should consult the material's safety data sheet for specific handling guidelines and disposal recommendations.

The future outlook for 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine appears promising, with potential applications emerging in various fields. As the scientific community continues to explore the benefits of fluorine chemistry, this compound is likely to play an increasingly important role in the development of new drugs, agrochemicals, and functional materials. Its unique combination of reactivity and structural features positions it as a valuable tool for innovation across multiple scientific disciplines.

For researchers interested in working with 3,5-Difluoro-4-(prop-2-yn-1-yl)pyridine, it's important to source the compound from reputable suppliers who can provide comprehensive analytical data and documentation. The quality of the starting material can significantly impact the success of downstream applications, making supplier selection a critical consideration in research planning.

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